2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide 2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 347418-82-0
VCID: VC16149167
InChI: InChI=1S/C19H15ClN2O3/c20-15-9-7-14(8-10-15)13-25-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-24-16/h1-12H,13H2,(H,22,23)/b21-12+
SMILES:
Molecular Formula: C19H15ClN2O3
Molecular Weight: 354.8 g/mol

2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide

CAS No.: 347418-82-0

Cat. No.: VC16149167

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide - 347418-82-0

Specification

CAS No. 347418-82-0
Molecular Formula C19H15ClN2O3
Molecular Weight 354.8 g/mol
IUPAC Name 2-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide
Standard InChI InChI=1S/C19H15ClN2O3/c20-15-9-7-14(8-10-15)13-25-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-24-16/h1-12H,13H2,(H,22,23)/b21-12+
Standard InChI Key KVJSAXJXSKSYBA-CIAFOILYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)OCC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)OCC3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide features a benzohydrazide backbone substituted with a 4-chlorobenzyloxy group at the 2-position and a furan-2-ylmethylene moiety at the hydrazinyl nitrogen. The molecular formula is C₁₉H₁₆ClN₂O₃, with a molar mass of 363.8 g/mol. Key structural elements include:

  • Aromatic systems: A benzoyl group and a furan ring contribute to π-π stacking interactions and electronic delocalization.

  • Hydrazide linker: The –NH–N=C– group enables tautomerism and metal coordination .

  • Chlorobenzyloxy substituent: Enhances lipophilicity and influences intermolecular interactions.

Table 1: Critical Structural Descriptors

ParameterValue/Description
Molecular FormulaC₁₉H₁₆ClN₂O₃
SMILES NotationO=C(NNC=C1OC=CC1)C2=C(OCC3=CC=C(Cl)C=C3)C=CC=C2
Tautomeric FormsKeto ↔ Enol
Predicted LogP3.2 (Moderate lipophilicity)

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol analogous to methods reported for related hydrazides :

  • Formation of 2-((4-Chlorobenzyl)oxy)benzohydrazide:

    • 2-Hydroxybenzoic acid is esterified with 4-chlorobenzyl chloride under basic conditions.

    • The ester undergoes hydrazinolysis with hydrazine hydrate to yield the hydrazide intermediate.

  • Condensation with Furan-2-carbaldehyde:

    • The hydrazide reacts with furan-2-carbaldehyde in ethanol, catalyzed by glacial acetic acid.

    • Reflux at 80°C for 4–6 hours yields the target compound as a crystalline solid (m.p.: 192–195°C) .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaOH, EtOH, 4-chlorobenzyl chloride7895.2
2Furan-2-carbaldehyde, AcOH, Δ6597.8

Spectral Characterization and Tautomerism

Infrared Spectroscopy (IR)

IR analysis (KBr pellet, 4000–400 cm⁻¹) reveals:

  • ν(C=O): 1635 cm⁻¹ (keto form) → Absence in enol form .

  • ν(C=N): 1610 cm⁻¹ (enol form), confirming tautomerization.

  • ν(Ar–O–C): 1242 cm⁻¹ (benzyloxy ether linkage).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 (s, 1H, N=CH–).

    • δ 7.85–6.90 (m, 11H, aromatic + furan protons).

    • δ 5.25 (s, 2H, –OCH₂–) .

  • ¹³C NMR: 165.2 ppm (C=O), 152.1 ppm (C=N) .

Tautomeric Behavior and Metal Coordination

Keto-Enol Equilibrium

The ligand exists in equilibrium between keto and enol forms, with the enol form dominating in polar solvents (DMSO, DMF). Deprotonation of the enolic –OH group upon metal coordination facilitates bidentate binding via the azomethine nitrogen and enolate oxygen .

SolventKeto:Enol Ratio
DMSO-d₆15:85
CDCl₃40:60
D₂O05:95

Metal Complexation Studies

Reaction with transition metals (Cu²⁺, Ni²⁺) yields 1:2 (M:L) complexes, as evidenced by elemental analysis and mass spectrometry . Coordination stabilizes the enol form, shifting ν(C=N) to 1585–1595 cm⁻¹ .

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